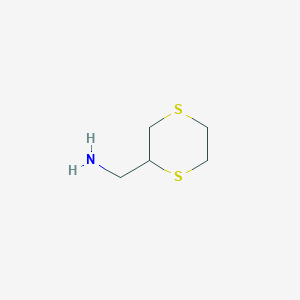
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine
Descripción general
Descripción
The compound “4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole” has a molecular formula of C5H4BrF3N2 and an average mass of 228.998 Da . Another similar compound, “4-Bromo-3-methyl-5-(trifluoromethyl)pyridine”, has a molecular formula of C7H5BrF3N and a molecular weight of 240.02 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole” is represented by the molecular formula C5H4BrF3N2 .
Physical And Chemical Properties Analysis
The physical properties of “4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole” include a solid state at 20℃ and a molecular weight of 229.00 .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The compound has been utilized in synthesizing various derivatives with potential biological activities. For instance, it has been involved in creating compounds with good fungicidal and antiviral activities, such as against tobacco mosaic virus (Li et al., 2015).
- Another application is in synthesizing compounds like 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one, showing significant insecticidal activity (Yunbo Cong, Ai-Zhong Jiang, Chunsheng Cheng, 2021).
Biological Activities
- Novel anthranilic diamide derivatives containing this compound have been synthesized, showing modest insecticidal activities against certain pests and favorable fungicidal activities against plant pathogens (Qiaoxia Liu et al., 2018).
- Some derivatives have been found to possess certain insecticidal activities, with one compound showing a 70% mortality rate towards a specific pest at a test concentration of 200 mg/L (Yan Zhang et al., 2019).
Photoinduced Reactions
- Research on derivatives of this compound demonstrates its involvement in photoinduced reactions, such as excited-state intramolecular proton transfer, highlighting its potential in photophysical studies (V. Vetokhina et al., 2012).
Electroluminescence and OLED Applications
- Some derivatives, particularly those involving pyrazole chelates, have been synthesized and studied for their photophysical properties, indicating their potential in OLEDs and mechanoluminescence applications (Li-min Huang et al., 2013).
Catalysis
- Complexes involving derivatives of this compound have been explored in ethylene oligomerization reactions, demonstrating their role as catalysts and the impact of solvent and co-catalyst on product distribution (George S. Nyamato et al., 2014).
Antioxidant and Antimicrobial Activities
- Novel compounds derived from this chemical have shown promising antioxidant and antimicrobial properties, particularly against yeasts, dermatophytes, and filamentous fungi (H. Bonacorso et al., 2015).
Propiedades
IUPAC Name |
2-[4-bromo-3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-6-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF3N3/c1-5-8(11)9(10(13,14)15)18(17-5)7-4-2-3-6(12)16-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZAPWLLSCNBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)(F)F)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674960 | |
| Record name | 2-[4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-6-chloropyridine | |
CAS RN |
1187386-13-5 | |
| Record name | 2-[4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1373188.png)

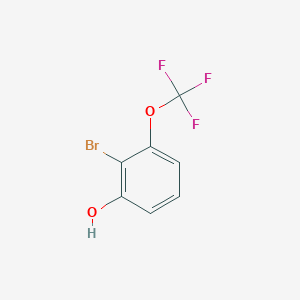
![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)
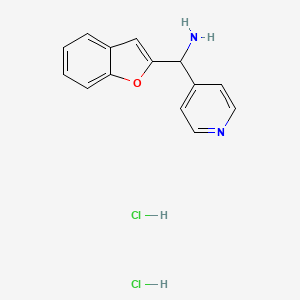
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine dihydrochloride](/img/structure/B1373197.png)
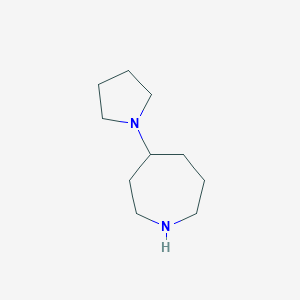

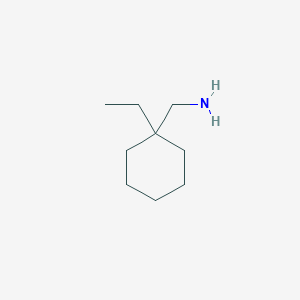
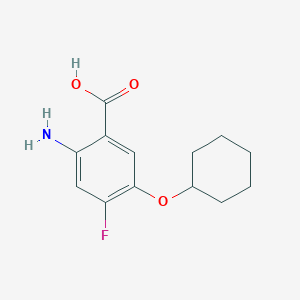
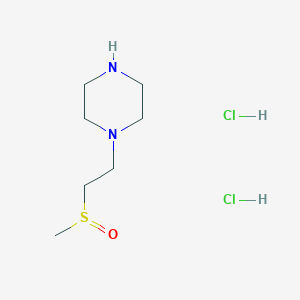
![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)
